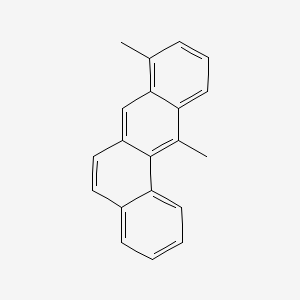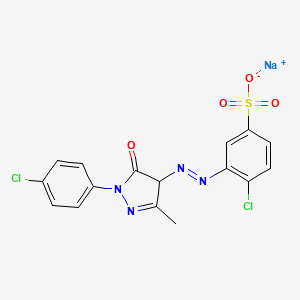![molecular formula C10H16 B13821842 Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
Tricyclo[3.3.2.02,4]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[3.3.2.02,4]decane is an organic compound with the molecular formula C10H16. It is classified as a hydrocarbon and is known for its unique three-dimensional cage-like structure. This compound is a member of the tricyclic hydrocarbons family, which are characterized by their rigid and compact molecular frameworks.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.2.02,4]decane typically involves multiple steps, including key reactions such as the Diels-Alder reaction and Conia-ene reaction. One common synthetic route starts with the formation of bicyclo[2.2.2]octane, followed by the Conia-ene reaction to shape a five-membered ring, ultimately leading to the this compound framework .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. Catalysts such as aluminum chloride absorbed on substrates like silicon dioxide or zeolites are often used to facilitate the interconversion of isomers, with a preference for forming the exo isomer as the major product .
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[3.3.2.02,4]decane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aluminum chloride, potassium permanganate, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alkanes or alcohols. Substitution reactions can result in a variety of substituted this compound derivatives .
Aplicaciones Científicas De Investigación
Tricyclo[3.3.2.02,4]decane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons. Its unique structure makes it an interesting subject for theoretical and computational chemistry studies.
Biology: The compound’s rigid framework is useful in the design of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of high-energy-density fuels and materials due to its stable and compact structure
Mecanismo De Acción
The mechanism of action of Tricyclo[3.3.2.02,4]decane involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the modulation of enzyme activity or receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Tricyclo[5.2.1.02,6]decane: This compound is another tricyclic hydrocarbon with a different carbon framework, often used in the synthesis of high-energy-density fuels.
Uniqueness
Tricyclo[3.3.2.02,4]decane is unique due to its specific three-dimensional structure, which imparts distinct chemical and physical properties. Its rigidity and stability make it a valuable compound for various scientific and industrial applications, setting it apart from other tricyclic hydrocarbons .
Propiedades
Fórmula molecular |
C10H16 |
|---|---|
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
tricyclo[3.3.2.02,4]decane |
InChI |
InChI=1S/C10H16/c1-2-7-4-5-8(3-1)10-6-9(7)10/h7-10H,1-6H2 |
Clave InChI |
VVHCCYBFDANGIB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(C1)C3C2C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)

![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)


![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)


![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
